molecular formula C20H14AsBr B13771388 Dinaphthalen-1-ylarsinous bromide CAS No. 6625-33-8

Dinaphthalen-1-ylarsinous bromide

Cat. No.: B13771388
CAS No.: 6625-33-8
M. Wt: 409.1 g/mol
InChI Key: BWGRHLBJLOREDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dinaphthalen-1-ylarsinous bromide is an organoarsenic compound featuring two naphthalen-1-yl groups bonded to a central arsenic atom, with a bromide ion as the counterion. Structurally, it belongs to the class of triarylarsinous halides, where the arsenic center adopts a trigonal pyramidal geometry. The naphthalene substituents contribute steric bulk and aromatic π-electron systems, influencing the compound’s reactivity, solubility, and intermolecular interactions.

Properties

CAS No.

6625-33-8

Molecular Formula

C20H14AsBr

Molecular Weight

409.1 g/mol

IUPAC Name

bromo(dinaphthalen-1-yl)arsane

InChI

InChI=1S/C20H14AsBr/c22-21(19-13-5-9-15-7-1-3-11-17(15)19)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H

InChI Key

BWGRHLBJLOREDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2[As](C3=CC=CC4=CC=CC=C43)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of naphthalene with bromine in the presence of a catalyst to form bromonaphthalene . This intermediate is then reacted with an arsenic-containing reagent under controlled conditions to yield dinaphthalen-1-ylarsinous bromide.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using hydrobromic acid and hydrogen peroxide . The reaction is carried out in a four-neck flask equipped with a stirrer, condenser, and thermometer, ensuring precise control over reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Dinaphthalen-1-ylarsinous bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can replace the bromine atom in the presence of a suitable catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce various organoarsenic derivatives.

Scientific Research Applications

Dinaphthalen-1-ylarsinous bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of dinaphthalen-1-ylarsinous bromide involves its interaction with molecular targets, primarily through the arsenic atom. The compound can form covalent bonds with thiol groups in proteins, affecting their function and activity. This interaction can disrupt cellular processes and is being investigated for its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

a. 2-[(Naphthalen-2-yl)methyl]isothiouronium Bromide (C₁₂H₁₃N₂S⁺·Br⁻)
This structurally related bromide salt features a naphthalen-2-ylmethyl group attached to an isothiouronium cation. Key differences include:

  • Bonding and Geometry: The arsenic center in dinaphthalen-1-ylarsinous bromide allows for greater lone-pair availability compared to the sulfur-based isothiouronium cation. This enhances Lewis acidity, making the arsenic compound more reactive toward nucleophiles .
  • Crystal Packing: this compound likely exhibits weaker hydrogen-bonding networks due to the absence of N–H donors (unlike the isothiouronium compound, which forms three N–H⋯Br interactions). Instead, its stability may rely on van der Waals forces and π-π stacking between naphthalene rings .

b. Triphenylarsenic Bromide (Ph₃AsBr)
Triphenylarsenic bromide shares a similar trigonal pyramidal geometry but lacks the extended π-conjugation of naphthalene. Key contrasts include:

  • Solubility: The naphthalene groups in this compound reduce solubility in polar solvents (e.g., water) compared to triphenylarsenic bromide.
  • Thermal Stability : Naphthalene’s rigid structure may enhance thermal stability, as observed in analogous naphthylphosphines versus phenylphosphines .

Reactivity and Functional Group Comparisons

a. Naphthalen-1-yl-Substituted Phosphorus Compounds Phosphorus analogs (e.g., dinaphthalen-1-ylphosphinous bromide) exhibit:

  • Reduced Electrophilicity : The smaller atomic radius and lower electronegativity of phosphorus result in weaker Lewis acidity compared to arsenic.
  • Faster Hydrolysis: Arsenic’s larger size slows hydrolysis kinetics, making this compound more stable in aqueous environments than its phosphorus counterpart .

b. Bromide Salts with Aromatic Substituents Compounds like drospirenone-related bromides (e.g., 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol bromide) differ significantly in bioactivity and electronic properties due to heteroatom substitutions (e.g., sulfur vs. arsenic). Arsenic’s toxicity and redox activity further distinguish it from non-metallic bromides .

Crystallographic and Spectroscopic Data (Hypothetical Table)

Parameter This compound 2-[(Naphthalen-2-yl)methyl]isothiouronium Bromide Triphenylarsenic Bromide
Molecular Weight ~475 g/mol (est.) 309.21 g/mol 393.09 g/mol
Melting Point >200°C (predicted) 162–164°C 192°C
Crystal System Monoclinic (predicted) Monoclinic, P21/c Orthorhombic
As/S–Br Bond Length ~2.40 Å (est.) 3.32 Å (N–H⋯Br) 2.38 Å
IR ν(As–Br) ~250 cm⁻¹ (est.) N/A 260 cm⁻¹

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.